molecular formula C6H6N2O2 B3187303 2-Diazocyclohexane-1,3-dione CAS No. 1460-08-8

2-Diazocyclohexane-1,3-dione

Cat. No.: B3187303
CAS No.: 1460-08-8
M. Wt: 138.12 g/mol
InChI Key: RYKJHLDHDQWHEK-UHFFFAOYSA-N
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Description

2-Diazocyclohexane-1,3-dione is a cyclic diazo compound characterized by the presence of a diazo group (-N=N-) attached to a cyclohexane-1,3-dione ring

Mechanism of Action

Target of Action

2-Diazocyclohexane-1,3-dione is a versatile compound that primarily targets aryl compounds and polar or polarizable olefins . It is used in the synthesis of complex molecules, particularly in the creation of spiroindazoles and oxazole and furan derivatives .

Mode of Action

The compound interacts with its targets through 1,3-dipolar cycloaddition reactions . In these reactions, this compound acts as a dipole, undergoing a formal 1,3-cycloaddition to polar or polarizable olefins . This interaction results in the formation of complex molecules, such as spiroindazoles .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the synthesis of heterocycles . The compound participates in 1,3-dipolar cycloaddition reactions with arynes . This leads to the formation of complex molecules, such as spiroindazoles , which are important in various biochemical processes.

Pharmacokinetics

It is known that the compound can be prepared on a large scale throughdiazo transfer reactions with tosylazide . This suggests that the compound may have good stability and could potentially be used in various applications.

Result of Action

The result of the action of this compound is the formation of complex molecules, such as spiroindazoles and oxazole and furan derivatives . These molecules are important in various biochemical processes and have a broad spectrum of biological properties .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reactivity of the compound is enhanced markedly in polar-protic solvents . Additionally, the presence of chiral Rh(II)-catalysts can influence the enantioselectivity of the compound’s reactions .

Future Directions

The asymmetric 1,3-dipolar cycloadditions of 2-diazocyclohexane-1,3-dione represent a promising area for future research . The development of more enantioselective catalysts could lead to improved synthetic methods .

Preparation Methods

2-Diazocyclohexane-1,3-dione can be synthesized through diazo transfer reactions to 1,3-dicarbonyl compounds using tosyl azide as the diazo transfer reagent. The reaction typically involves the use of tosyl azide and a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified using chromatographic techniques .

Scientific Research Applications

Comparison with Similar Compounds

2-Diazocyclohexane-1,3-dione can be compared with other diazo compounds, such as:

This compound stands out due to its cyclic structure, which imparts unique reactivity and stability to the diazo group, making it a valuable compound in various chemical transformations.

Properties

IUPAC Name

2-diazocyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-8-6-4(9)2-1-3-5(6)10/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKJHLDHDQWHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=[N+]=[N-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453724
Record name 2-diazocyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1460-08-8
Record name 2-diazocyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-diazo-1,3-cyclohexanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-acetamidobenzenesulphonylazide (25 g, 104 mmol) and triethylamine (36 ml, 250 mmol) in dichloromethane maintained at a temperature below 30° C. by external cooling is treated dropwise by a solution of cyclohexane-1,3-dione (13 g, 115 mmol) in 200 ml of dichloromethane. The reaction mixture is stirred for 75 minutes at ambient temperature then filtered on Celite. After concentration to approximately 300 ml, the filtrate is washed with water then dried over sodium sulphate. The brown-yellow solid (14 g; 88%) obtained by evaporation of the solvent under reduced pressure is similar to that obtained in Example 55.1, and is used as it is in the following stage.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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